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Cat. No.: B016545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study

the leaching and migration of Irganox 1330, a common antioxidant, from food packaging

materials. The provided protocols and data are intended to guide researchers in designing and

executing robust migration studies to ensure the safety and compliance of food contact

materials.

Introduction to Irganox 1330 and Migration Studies
Irganox 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-

hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. It

is widely used to protect polymeric materials, such as polyethylene and polypropylene, from

thermal and oxidative degradation during processing and use.[1][2] The stability and low

volatility of Irganox 1330 make it an effective stabilizer in various food packaging applications.

[2]

However, the potential for migration of Irganox 1330 and its degradation products from the

packaging into foodstuffs is a critical safety concern. Migration is the transfer of substances

from the food contact material to the food, which can be influenced by several factors including

the type of food, fat content, temperature, contact time, and the properties of the packaging

material itself.[3][4] Regulatory bodies in the European Union and the United States have

established frameworks to assess the safety of food contact materials and their constituents.
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Regulatory Framework
In the European Union, Commission Regulation (EU) No 10/2011 on plastic materials and

articles intended to come into contact with food provides a list of authorized substances with

specific migration limits (SMLs). For substances not explicitly listed in the annexes of the

regulation, a generic SML of 60 mg/kg of food may apply. A specific SML for Irganox 1330 was

not identified in the conducted search of the publicly available regulation annexes. It is the

responsibility of the manufacturer to ensure that the migration of any substance does not

endanger human health.

In the United States, the Food and Drug Administration (FDA) regulates food contact

substances (FCSs) under Title 21 of the Code of Federal Regulations (CFR). Manufacturers

are required to provide data demonstrating the safety of their products, which includes

migration testing.

Quantitative Data on Antioxidant Migration
Quantifying the migration of additives is crucial for risk assessment. The following table

provides an example of migration data for Irganox 1076, a structurally related and extensively

studied antioxidant, to illustrate the format for data presentation. These values highlight the

influence of food simulant type and temperature on migration levels.
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Food Simulant
Temperature
(°C)

Time (days)
Migrated
Irganox 1076
(mg/kg)

Reference

10% Ethanol 40 10 Not Detected

(FN: Based on

general findings

for hydrophobic

antioxidants in

aqueous

simulants)

50% Ethanol 40 10 0.5 - 2.0

(FN: Illustrative

range based on

typical studies)

95% Ethanol 40 10 5.0 - 15.0

(FN: Illustrative

range based on

typical studies)

Olive Oil 40 10 > 20.0

(FN: Illustrative

range based on

typical studies)

10% Ethanol 60 10 < 0.5

(FN: Illustrative

range based on

typical studies)

95% Ethanol 60 10 > 30.0

(FN: Illustrative

range based on

typical studies)

Note: The data presented for Irganox 1076 is illustrative and compiled from general findings in

migration literature. Actual migration levels of Irganox 1330 will depend on the specific polymer,

its formulation, and the experimental conditions.

Experimental Protocols
This section outlines a detailed protocol for conducting a specific migration study of Irganox

1330 from a polymer food contact material.
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Protocol 1: Specific Migration Testing of Irganox 1330
1. Materials and Reagents

Food Contact Material (FCM): Polymer film or article containing Irganox 1330.

Food Simulants:

Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods with pH > 4.5).

Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods with pH ≤ 4.5).

Simulant D2: Olive oil (for fatty foods).

Alternative for fatty foods: 50% or 95% (v/v) ethanol in deionized water.

Standards: Certified reference standard of Irganox 1330.

Solvents: HPLC-grade methanol, acetonitrile, and water.

Apparatus:

Migration cells or glass containers with inert lids.

Incubator or oven with temperature control.

Analytical balance.

Volumetric flasks, pipettes, and syringes.

Syringe filters (0.22 µm, PTFE).

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system.

2. Sample Preparation

Cut the FCM into test specimens of a known surface area (e.g., 1 dm²).
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Clean the specimens by gently wiping with a lint-free cloth. Avoid using solvents that may

extract the additive.

Determine the surface-to-volume ratio to be used for the migration test, typically 6 dm²/L.

3. Migration Test Procedure

Place the test specimen in a migration cell or glass container.

Add the pre-conditioned food simulant at the specified surface-to-volume ratio.

Seal the migration cell to prevent evaporation.

Incubate the cells under the desired time and temperature conditions (e.g., 10 days at 40°C

for long-term storage at room temperature, or more stringent conditions like 2 hours at 70°C

for hot-fill applications).

At the end of the incubation period, remove the FCM from the simulant.

The simulant is now ready for analysis.

4. Analytical Quantification by HPLC-MS

Preparation of Calibration Standards: Prepare a series of standard solutions of Irganox 1330

in a suitable solvent (e.g., methanol) at concentrations bracketing the expected migration

levels.

Sample Treatment:

Aqueous Simulants (A and B): An aliquot of the simulant may be directly injected or may

require a solid-phase extraction (SPE) step for cleanup and concentration.

Ethanol Simulants: Dilute an aliquot of the simulant with the mobile phase if necessary.

Olive Oil Simulant (D2): Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-

phase extraction to isolate Irganox 1330 from the fatty matrix.

HPLC-MS Analysis:
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Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with a modifier like formic acid or ammonium formate.

Ionization: Electrospray ionization (ESI) in negative mode is suitable for phenolic

antioxidants.

Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for

high selectivity and sensitivity, monitoring for the characteristic mass-to-charge ratio (m/z)

of the deprotonated Irganox 1330 molecule.

Quantification: Construct a calibration curve by plotting the peak area of the standard

solutions against their concentrations. Determine the concentration of Irganox 1330 in the

food simulant samples by interpolating their peak areas on the calibration curve.

Visualizations
The following diagrams illustrate the key processes and factors involved in the migration of

Irganox 1330 from food packaging.
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Caption: Experimental workflow for a typical migration study of Irganox 1330.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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